molecular formula C13H15N3O2 B13164919 6-[(Piperidin-1-yl)carbonyl]-1,3-benzoxazol-2-amine

6-[(Piperidin-1-yl)carbonyl]-1,3-benzoxazol-2-amine

Cat. No.: B13164919
M. Wt: 245.28 g/mol
InChI Key: FDUPDIJQJCJVPR-UHFFFAOYSA-N
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Description

6-(Piperidine-1-carbonyl)-1,3-benzoxazol-2-amine is an organic compound that features a benzoxazole ring substituted with a piperidine-1-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidine-1-carbonyl)-1,3-benzoxazol-2-amine typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of Piperidine-1-carbonyl Group: The piperidine-1-carbonyl group can be introduced via an acylation reaction. This involves reacting the benzoxazole core with piperidine-1-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Piperidine-1-carbonyl)-1,3-benzoxazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

6-(Piperidine-1-carbonyl)-1,3-benzoxazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 6-(Piperidine-1-carbonyl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The piperidine-1-carbonyl group can interact with enzymes or receptors, modulating their activity. The benzoxazole ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple heterocyclic amine with a six-membered ring.

    Benzoxazole: A heterocyclic compound with a fused benzene and oxazole ring.

Uniqueness

6-(Piperidine-1-carbonyl)-1,3-benzoxazol-2-amine is unique due to the combination of the benzoxazole and piperidine-1-carbonyl moieties. This combination imparts specific chemical and biological properties that are not present in the individual components.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

(2-amino-1,3-benzoxazol-6-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C13H15N3O2/c14-13-15-10-5-4-9(8-11(10)18-13)12(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H2,14,15)

InChI Key

FDUPDIJQJCJVPR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(O3)N

Origin of Product

United States

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